molecular formula C39H38N4O8 B020706 Telmisartan glucuronide CAS No. 250780-40-6

Telmisartan glucuronide

Numéro de catalogue: B020706
Numéro CAS: 250780-40-6
Poids moléculaire: 690.7 g/mol
Clé InChI: RCOBUBSULFIXAR-QQPFWGBFSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Le télmisartan glucuronide est un métabolite pharmacologiquement inactif du télmisartan, un antagoniste des récepteurs de l'angiotensine II utilisé principalement dans le traitement de l'hypertension artérielle. Le télmisartan est métabolisé de manière minimale dans le foie, et son métabolite principal, le télmisartan glucuronide, est formé par conjugaison avec l'acide glucuronique .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : Le télmisartan glucuronide est synthétisé par glucuronidation du télmisartan. Ce processus implique l'enzyme uridine diphosphate-glucuronosyltransférase (UGT), qui catalyse le transfert de l'acide glucuronique de l'uridine diphosphate-glucuronique au télmisartan .

Méthodes de production industrielle : La production industrielle du télmisartan glucuronide implique généralement l'utilisation d'enzymes UGT recombinantes dans un environnement de bioréacteur contrôlé. Les conditions réactionnelles, notamment le pH, la température et la concentration du substrat, sont optimisées pour maximiser le rendement et la pureté .

Analyse Des Réactions Chimiques

Types de réactions : Le télmisartan glucuronide subit principalement des réactions d'hydrolyse et de conjugaison. Il est relativement stable et ne subit pas d'oxydation, de réduction ou de substitution significative dans des conditions physiologiques .

Réactifs et conditions courantes :

Produits principaux : Le principal produit de la réaction de glucuronidation est le télmisartan glucuronide lui-même. L'hydrolyse du télmisartan glucuronide produit du télmisartan et de l'acide glucuronique .

4. Applications de la recherche scientifique

Le télmisartan glucuronide a plusieurs applications dans la recherche scientifique :

5. Mécanisme d'action

Le télmisartan glucuronide lui-même est pharmacologiquement inactif. Sa formation et son excrétion sont essentielles pour la pharmacocinétique globale du télmisartan. Le composé parent, le télmisartan, exerce ses effets en bloquant sélectivement le récepteur de l'angiotensine II de type 1, ce qui entraîne une vasodilatation et une diminution de la pression artérielle .

Composés similaires :

Unicité : Le télmisartan glucuronide est unique en raison de sa forte affinité de liaison aux protéines plasmatiques et de son métabolisme minimal, ce qui contribue à la longue demi-vie du télmisartan . Contrairement à certains autres bloqueurs des récepteurs de l'angiotensine II, le télmisartan présente également une activité agoniste partielle pour le récepteur gamma activé par les proliférateurs de peroxysomes, offrant des avantages métaboliques supplémentaires .

Applications De Recherche Scientifique

Scientific Research Applications

  • Pharmacokinetic Studies
    • Telmisartan glucuronide is crucial in understanding the metabolism and excretion pathways of telmisartan. It helps elucidate how telmisartan is processed in the body, particularly its absorption, distribution, metabolism, and excretion (ADME) characteristics. Research indicates that telmisartan exhibits nonlinear pharmacokinetics, which can be affected by factors such as dose and patient variability .
  • Drug Interaction Studies
    • This compound is utilized to investigate potential interactions between telmisartan and other drugs metabolized by uridine diphosphate-glucuronosyltransferase (UGT) enzymes. Understanding these interactions is vital for optimizing therapeutic regimens and minimizing adverse effects in patients receiving multiple medications .
  • Toxicology Assessments
    • This compound aids in assessing the safety profile of telmisartan by providing insights into its inactive metabolites. Evaluating the toxicity of these metabolites helps predict the long-term safety of telmisartan therapy .
  • Physiologically Based Pharmacokinetic Modeling
    • Advanced modeling techniques, such as the target-mediated drug disposition (TMDD)-physiologically based pharmacokinetic (PBPK) model, incorporate this compound to simulate its pharmacokinetic behavior alongside its parent compound. This approach allows researchers to predict how changes in dosing or patient characteristics might affect drug behavior in vivo .

Case Studies and Research Findings

  • A study using a TMDD-PBPK model demonstrated that telmisartan's nonlinear pharmacokinetics could be attributed to receptor saturation at therapeutic doses. The model incorporated both telmisartan and its glucuronide metabolite to provide a comprehensive understanding of their pharmacokinetic profiles .
  • In vivo studies indicated that after oral administration of radio-labeled telmisartan, approximately 11% of plasma radioactivity was attributed to its glucuronide metabolite within an hour post-administration, highlighting the importance of this metabolite in evaluating drug efficacy and safety .

Mécanisme D'action

Telmisartan glucuronide itself is pharmacologically inactive. its formation and excretion are crucial for the overall pharmacokinetics of telmisartan. The parent compound, telmisartan, exerts its effects by selectively blocking the angiotensin II type 1 receptor, leading to vasodilation and reduced blood pressure .

Activité Biologique

Telmisartan, an angiotensin II receptor antagonist, is extensively used in the management of hypertension. Its metabolic pathway primarily involves glucuronidation, leading to the formation of telmisartan glucuronide, which plays a significant role in its pharmacokinetics and biological activity. This article delves into the biological activity of this compound, supported by research findings, case studies, and data tables.

Metabolism and Pharmacokinetics

Telmisartan undergoes extensive metabolism, with glucuronidation being the principal pathway. The major metabolite identified is telmisartan 1-O-acylglucuronide , which accounts for a significant portion of telmisartan's metabolic clearance in humans and other mammals. The glucuronidation process is primarily facilitated by UDP-glucuronosyltransferases (UGTs) .

Key Findings on Metabolism

  • Species Comparison : A study comparing liver microsomes from various species (cats, dogs, humans, and rats) revealed that cats exhibited the highest glucuronidation rates for telmisartan. The Michaelis-Menten kinetics for male and female cats showed KmK_m values of 7.5 μM and 10 μM respectively, with VmaxV_{max} values of 3.9 nmol/min/mg and 3.3 nmol/min/mg .
  • UGT Enzyme Involvement : Human UGTs involved in telmisartan glucuronidation include UGT1A8, UGT1A7, and UGT1A9 . Notably, telmisartan does not appear to be a substrate for UGT1A6, indicating a unique metabolic profile in different species .

Biological Activity and Pharmacodynamics

The biological activity of this compound is crucial for its therapeutic effects. While telmisartan itself exhibits significant angiotensin II receptor antagonism, its glucuronide metabolite also contributes to its pharmacological profile.

Effects on Blood Pressure

Telmisartan effectively lowers blood pressure through its action on AT1 receptors. Studies have demonstrated that both telmisartan and its glucuronide metabolite can influence blood pressure regulation:

  • Long-term Efficacy : In various animal models, telmisartan has shown sustained antihypertensive effects without rebound hypertension upon discontinuation .
  • Kidney Protection : In patients with type 2 diabetes (T2D), telmisartan has been associated with reduced urinary albumin excretion, indicating renal protective effects. A correlation was noted between plasma exposure to telmisartan and reductions in urinary albumin-to-creatinine ratio (UACR) .

Case Studies

Two notable case studies highlight the adverse effects associated with telmisartan usage:

  • Case Study 1 : A 69-year-old female patient developed myotoxicity after two weeks on telmisartan 80 mg daily. Elevated creatine kinase (CK) levels were observed (1228 IU/L), which normalized after switching to olmesartan .
  • Case Study 2 : Another patient experienced generalized myalgia after ten days on the same dosage of telmisartan. CK levels were significantly high (975 IU/L) but returned to normal following a switch to candesartan . These cases suggest that while telmisartan is effective for hypertension, it may lead to significant muscle-related side effects in some patients.

Stability and Clearance of this compound

Telmisartan 1-O-acylglucuronide exhibits high chemical stability compared to other acylglucuronides. Studies indicate:

  • Clearance Rates : Following intravenous administration in rats, the clearance rate for telmisartan 1-O-acylglucuronide was markedly higher than that of the parent compound .
  • Protein Binding : The metabolite shows minimal covalent binding to human serum albumin, suggesting a lower risk of toxicity compared to other drugs .

Summary Table of Key Findings

AspectTelmisartanThis compound
Major Metabolic PathwayGlucuronidationActive Metabolite
Key UGT EnzymesUGT1A8, UGT1A7, UGT1A9N/A
Blood Pressure EffectSignificantContributes
StabilityModerateHigh
Clearance RateLowerHigher
Adverse EffectsMyotoxicity reportedN/A

Q & A

Basic Research Questions

Q. What are the primary metabolic pathways and analytical methods for detecting telmisartan glucuronide in human plasma?

Telmisartan undergoes glucuronidation via UDP-glucuronosyltransferases (UGTs) to form its pharmacologically inactive acyl glucuronide. Detection in plasma typically involves liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotope-labeled internal standards. Key parameters include a plasma protein binding rate >99.5% for telmisartan and a glucuronide-to-parent ratio of ~11% in plasma radioactivity after single-dose administration . For reproducibility, validate methods using freshly isolated or cryopreserved hepatocytes to account for inter-individual variability in UGT activity .

Q. Which UGT isoforms are predominantly responsible for telmisartan glucuronidation, and how is their contribution quantified?

UGT1A3 and UGT2B7 are primary isoforms, identified via relative activity factor (RAF)-scaling and product formation approaches. RAF-scaling uses recombinant UGT isoforms to calculate relative contributions, while product formation directly measures glucuronide levels. Both methods show concordance (R² = 0.65) with clinical data, with UGT1A3 contributing >50% to hepatic glucuronidation . Include negative controls (e.g., UGT1A1 inhibitors) to confirm specificity.

Q. How do experimental models (e.g., sandwich-cultured human hepatocytes) assess biliary excretion of this compound?

Use SCHH incubated with 1–20 µM telmisartan, followed by cell lysis and LC-MS/MS quantification of intracellular/biliary glucuronide. Differential equations model compartments (buffer, cells, bile) to estimate clearance parameters. For example, cryopreserved hepatocytes reduce biliary excretion by 30% compared to fresh isolates, highlighting the need to standardize cell sources .

Advanced Research Questions

Q. How can mechanistic modeling resolve contradictions in this compound’s uptake kinetics and metabolic clearance?

Ordinary differential equation (ODE) models integrate uptake (e.g., OAT3-mediated transport) and metabolic parameters. A two-compartment model with subcompartments for cells and bile (Fig. 2B in ) quantifies passive diffusion vs. active transport. Use NONMEM v7.3.0 to fit time-concentration profiles, adjusting for covariates like cell viability. Address discrepancies (e.g., interspecies differences) by comparing rat hepatocyte data to human clinical results .

Q. What methodological strategies improve sensitivity in detecting low-abundance this compound during slow metabolic turnover?

Product formation assays outperform substrate depletion methods for slow metabolizers. Optimize incubation times (≥24 hours) and use high-resolution MS with a lower limit of quantification (LLOQ) <1 nM. Structural differentiation of glucuronides (e.g., acyl vs. ether linkages) via collision-induced dissociation (CID) ensures accurate phenotyping . Validate with synthetic glucuronide standards (e.g., telmisartan acyl-α-D-glucuronide) .

Q. How do drug-drug interactions involving OAT3 transporters influence this compound renal clearance?

Co-administered OAT3 inhibitors (e.g., diclofenac, quercetin) reduce renal uptake of glucuronides by >40% in vitro. Design competition assays using HEK293 cells overexpressing OAT3 and measure IC₅₀ values. For in vivo extrapolation, apply physiologically based pharmacokinetic (PBPK) models incorporating glomerular filtration and active transport parameters .

Q. Methodological Considerations for Data Reporting

  • Tables/Figures : Use descriptive titles (e.g., "Table 1: UGT Isoform Contributions to Telmisartan Glucuronidation") and ensure self-explanatory formatting .
  • Reproducibility : Detail hepatocyte sourcing (fresh vs. cryopreserved) and incubation conditions (buffer pH, temperature) .
  • Conflict Resolution : Address interspecies variability by cross-validating rodent data with human hepatocyte models .

Propriétés

IUPAC Name

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[2-[4-[[4-methyl-6-(1-methylbenzimidazol-2-yl)-2-propylbenzimidazol-1-yl]methyl]phenyl]benzoyl]oxyoxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H38N4O8/c1-4-9-30-41-31-21(2)18-24(36-40-27-12-7-8-13-28(27)42(36)3)19-29(31)43(30)20-22-14-16-23(17-15-22)25-10-5-6-11-26(25)38(49)51-39-34(46)32(44)33(45)35(50-39)37(47)48/h5-8,10-19,32-35,39,44-46H,4,9,20H2,1-3H3,(H,47,48)/t32-,33-,34+,35-,39-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCOBUBSULFIXAR-QQPFWGBFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NC2=C(N1CC3=CC=C(C=C3)C4=CC=CC=C4C(=O)OC5C(C(C(C(O5)C(=O)O)O)O)O)C=C(C=C2C)C6=NC7=CC=CC=C7N6C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC1=NC2=C(N1CC3=CC=C(C=C3)C4=CC=CC=C4C(=O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O)C=C(C=C2C)C6=NC7=CC=CC=C7N6C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H38N4O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001043598
Record name Telmisartan glucuronide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001043598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

690.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

250780-40-6
Record name Telmisartan glucuronide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0250780406
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Telmisartan glucuronide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001043598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TELMISARTAN GLUCURONIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/103F5D8G3S
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.